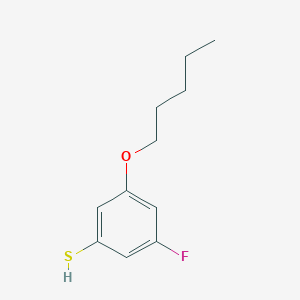

5-Fluoro-3-n-pentoxythiophenol

Description

5-Fluoro-3-n-pentoxythiophenol (CAS 1282582-89-1) is a fluorinated thiophenol derivative featuring a fluorine atom at the 5-position and an n-pentoxy group (-O-C₅H₁₁) at the 3-position of the aromatic ring. The compound’s thiol (-SH) group confers nucleophilic reactivity, making it a candidate for applications in organic synthesis and pharmaceutical intermediates. Notably, suppliers like CymitQuimica and AK Scientific have listed it as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

3-fluoro-5-pentoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FOS/c1-2-3-4-5-13-10-6-9(12)7-11(14)8-10/h6-8,14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSULCYICIUAUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-n-pentoxythiophenol typically involves the introduction of a fluorine atom into the thiophenol structure. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as a halogen, on the thiophenol ring. This can be achieved using reagents like potassium fluoride or cesium fluoride under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-n-pentoxythiophenol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The fluorinated thiophenol can be reduced to form the corresponding thiol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding thiol.

Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

5-Fluoro-3-n-pentoxythiophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Its unique properties make it useful in studying enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-pentoxythiophenol involves its interaction with molecular targets through its fluorine atom and thiol group. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, while the thiol group can participate in redox reactions, affecting cellular processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Fluoro-3-n-pentoxythiophenol with fluorinated aromatic compounds sharing key structural motifs:

Key Comparative Insights

Substituent Effects: Fluorine: All compounds feature electron-withdrawing fluorine atoms, which enhance metabolic stability and influence electronic properties. In contrast, the methoxy group in 5-(3,5-Difluorophenyl)-2-methoxyphenol offers moderate hydrophobicity .

Reactivity: The thiol (-SH) group in this compound enables disulfide bond formation or nucleophilic substitutions, distinguishing it from compounds with hydroxyl or carboxylic acid groups (e.g., 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) . The aldehyde group in 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde is highly reactive, suitable for condensation reactions .

Commercial Availability: this compound’s discontinuation by suppliers contrasts with the availability of other fluorinated compounds, suggesting synthesis challenges (e.g., steric hindrance from the pentoxy group) or stability issues related to the thiol moiety .

- This compound: Intermediate in drug discovery (e.g., protease inhibitors).

- 5-(2-Fluorophenyl)-2-hydroxynicotinic acid : Building block for metal-chelating agents or kinase inhibitors .

Research Implications

- Synthetic Challenges: The discontinuation of this compound highlights the difficulty of introducing bulky alkoxy groups onto aromatic rings while maintaining stability.

- Structure-Activity Relationships (SAR) : Fluorine and oxygen-containing substituents modulate electronic and steric properties, guiding the design of bioactive molecules.

Biological Activity

5-Fluoro-3-n-pentoxythiophenol is a fluorinated thiophenol derivative known for its unique chemical properties, including increased stability and bioavailability. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

This compound has the following chemical characteristics:

- IUPAC Name : 3-fluoro-5-pentoxybenzenethiol

- Molecular Formula : C11H15FOS

- Molecular Weight : 214.30 g/mol

- InChI Key : OSULCYICIUAUOB-UHFFFAOYSA-N

These properties contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atom enhances binding affinity to specific enzymes or receptors, while the thiol group can participate in redox reactions. This dual functionality allows the compound to modulate several biological pathways, which may lead to therapeutic effects.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The thiol group can scavenge free radicals, potentially providing protective effects against oxidative stress.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.

- Antimicrobial Properties : Preliminary studies suggest that fluorinated thiophenols possess antimicrobial activity, making them candidates for developing new antibiotics.

Case Studies and Research Findings

- Antioxidant Studies : A study evaluated the antioxidant capacity of various fluorinated compounds, including this compound. Results showed significant scavenging activity against DPPH radicals, indicating potential use in formulations aimed at reducing oxidative damage .

- Enzyme Interaction : Research on enzyme kinetics revealed that this compound could effectively inhibit the activity of certain glucosyltransferases. This inhibition suggests a mechanism by which the compound may alter metabolic processes relevant to cancer treatment .

- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited antimicrobial activity against various bacterial strains, with a notable effect on Gram-positive bacteria .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison is presented below:

| Compound Name | Molecular Weight | Antioxidant Activity | Enzyme Inhibition | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | 214.30 g/mol | High | Yes | Moderate |

| 5-Fluoro-2-thiophenol | 172.20 g/mol | Moderate | No | Low |

| 3-Fluoro-4-n-pentoxythiophenol | 228.30 g/mol | Moderate | Yes | High |

This table illustrates that while this compound shows promising biological activity, its effectiveness varies when compared to other fluorinated thiophenols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.